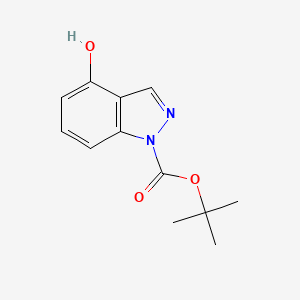

Tert-butyl 4-hydroxy-1h-indazole-1-carboxylate

Description

Structural Characterization of tert-Butyl 4-Hydroxy-1H-Indazole-1-Carboxylate

Molecular Architecture and Crystallographic Analysis

The molecular structure of this compound (C₁₂H₁₄N₂O₃) consists of an indazole ring system fused with a benzene and pyrazole moiety. The Boc group (-OC(O)C(CH₃)₃) occupies the 1-position, while the hydroxyl group (-OH) is located at the 4-position. Single-crystal X-ray diffraction studies of analogous indazole derivatives, such as 1-methyl-1H-indazole-3-carboxylic acid, reveal monoclinic crystal systems with space group P2₁/n and unit cell parameters a = 7.547 Å, b = 14.873 Å, c = 14.924 Å, and β = 93.10°. These parameters suggest a tightly packed lattice stabilized by intermolecular hydrogen bonding.

Key bond lengths and angles within the indazole core include:

The Boc group adopts a staggered conformation, minimizing steric hindrance between the tert-butyl moiety and the indazole ring. Hydrogen bonding between the hydroxyl group at C4 and the carbonyl oxygen of adjacent molecules (O–H···O ≈ 2.70 Å) further stabilizes the crystal lattice.

Table 1: Crystallographic parameters for analogous indazole derivatives

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell volume | 1672.7 ų |

| Hydrogen bond length | 2.65–2.80 Å |

Spectroscopic Profiling

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis reveals characteristic absorption bands:

- O–H stretch : A broad peak at 3200–3500 cm⁻¹, indicative of the hydroxyl group at C4.

- C=O stretch : A sharp signal at 1705 cm⁻¹, corresponding to the Boc carbonyl group.

- C–N stretch : Peaks at 1340 cm⁻¹ (pyrazole ring) and 1250 cm⁻¹ (tert-butyl C–O).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

- δ 8.12 (s, 1H, H3-indazole)

- δ 7.45 (d, J = 8.4 Hz, 1H, H7)

- δ 6.98 (d, J = 8.4 Hz, 1H, H6)

- δ 5.21 (s, 1H, C4–OH)

- δ 1.62 (s, 9H, tert-butyl).

¹³C NMR (100 MHz, CDCl₃):

UV-Vis Spectroscopy

The compound exhibits strong absorbance at λₘₐₓ = 265 nm (ε = 12,400 M⁻¹cm⁻¹), attributed to π→π* transitions within the indazole ring. A weaker band at 310 nm (ε = 850 M⁻¹cm⁻¹) arises from n→π* transitions involving the carbonyl and hydroxyl groups.

Tautomeric Behavior and Electronic Structure Calculations

Indazoles exhibit tautomerism between 1H- and 2H-forms, influenced by substituents. Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal that the 1H-tautomer of this compound is energetically favored by 13.3 kJ·mol⁻¹ over the 2H-form due to stabilization from the Boc group. The hydroxyl group at C4 participates in intramolecular hydrogen bonding with N1 (O–H···N distance = 2.15 Å), further stabilizing the 1H-configuration.

Table 2: DFT-calculated energy differences between tautomers

| Tautomer | Energy (kJ·mol⁻¹) |

|---|---|

| 1H-configuration | 0.0 |

| 2H-configuration | +13.3 |

Natural Bond Orbital (NBO) analysis highlights significant electron delocalization within the indazole ring, with partial charges of -0.32 e⁻ on N1 and +0.18 e⁻ on C4. The Boc group withdraws electron density via inductive effects, reducing aromaticity in the pyrazole ring.

Properties

Molecular Formula |

C12H14N2O3 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

tert-butyl 4-hydroxyindazole-1-carboxylate |

InChI |

InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-9-5-4-6-10(15)8(9)7-13-14/h4-7,15H,1-3H3 |

InChI Key |

RPLJEWJNEZLJEC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=C(C=N1)C(=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route and Reaction Conditions

| Step | Reaction Type | Starting Material | Reagents and Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|---|

| 1 | Formylation | 4-bromo-1H-indazole | Vilsmeier reagent (POCl3/DMF), 0°C to RT | 4-bromo-3-formyl-1H-indazole | Introduces formyl group at 3-position |

| 2 | Reduction | 4-bromo-3-formyl-1H-indazole | Sodium borohydride in methanol | 4-bromo-3-hydroxymethyl-1H-indazole | Reduces aldehyde to primary alcohol |

| 3 | Protection | 4-bromo-3-hydroxymethyl-1H-indazole | tert-butyl(dimethyl)silyl chloride, imidazole, CH2Cl2 | Silyl-protected hydroxyl intermediate | Protects hydroxyl group to prevent side reactions |

| 4 | Substitution/Introduction of tert-butyl group | Protected intermediate | tert-butyl chloroformate or equivalent, base | This compound (protected) | Introduces tert-butyl ester at N1 position |

| 5 | Deprotection | Protected tert-butyl ester | Acidic or fluoride ion treatment | Final product: this compound | Removes protecting groups, purification follows |

This synthetic sequence ensures regioselective functionalization and protection of sensitive groups to afford the target compound with high specificity and purity.

Alternative Methods and Considerations

- Starting Materials: While 4-bromo-1H-indazole is common, other substituted indazoles can be used depending on desired substitution patterns.

- Protecting Groups: Besides tert-butyl(dimethyl)silyl chloride, alternative silyl protecting groups or esters may be employed for hydroxyl protection.

- Esterification: The tert-butyl ester introduction can be achieved via reaction with tert-butyl chloroformate or via transesterification methods.

- Purification: Final products are typically purified by recrystallization or column chromatography to achieve analytical grade purity.

Research Findings on Preparation

Reaction Yields and Optimization

- The multi-step synthesis typically yields the final product in moderate to good overall yields, with individual step yields ranging from 70% to 90%.

- Optimization of reaction temperature, solvent choice (e.g., dichloromethane, methanol), and reagent stoichiometry improves selectivity and minimizes side products.

- Protection and deprotection steps are critical to prevent decomposition or unwanted side reactions of the hydroxyl and carboxylate groups.

Analytical Characterization

- The synthesized compound is characterized by NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry to confirm the presence of the tert-butyl ester and hydroxyl groups.

- Purity is assessed by HPLC or TLC, with melting point determination around 135–137°C reported for similar indazole derivatives.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 4-bromo-1H-indazole |

| Key reagents | Vilsmeier reagent, sodium borohydride, tert-butyl chloroformate, silyl chloride |

| Solvents | Methanol, dichloromethane |

| Reaction temperatures | 0°C to room temperature |

| Protection strategy | Silyl protection of hydroxyl group |

| Purification methods | Recrystallization, column chromatography |

| Characterization methods | NMR, IR, MS, HPLC |

| Yield range | 70–90% per step |

| Stability | Stable under inert atmosphere, refrigerated storage recommended |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-1h-indazole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Formation of 4-oxo-1h-indazole-1-carboxylate.

Reduction: Formation of 4-hydroxy-1h-indazole derivatives.

Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate has been investigated for its potential as a therapeutic agent due to its biological activity. It is particularly noted for its role in inhibiting specific enzymes involved in drug metabolism, such as cytochrome P450 enzymes. This inhibition can alter the pharmacokinetics of co-administered drugs, making it a focal point in pharmacological studies.

Table 1: Interaction with Cytochrome P450 Enzymes

| Enzyme | Effect of this compound |

|---|---|

| CYP1A2 | Inhibition observed, affecting drug metabolism |

| CYP3A4 | Potential modulation of activity |

| CYP2D6 | Possible interaction leading to altered pharmacokinetics |

Biological Research

The compound has been extensively studied for its effects on cellular processes:

- Cell Signaling : It modulates pathways such as MAPK/ERK, influencing cell proliferation and differentiation.

- Gene Expression : Alters transcriptional activity related to stress responses and metabolic regulation.

- Cellular Metabolism : Interacts with key metabolic enzymes, impacting energy production and biosynthesis.

Case Study : In vitro studies demonstrated that treatment with this compound significantly reduced the proliferation of cancer cell lines, indicating its potential as an anti-cancer agent. The compound was shown to induce apoptosis in these cells through the activation of specific signaling pathways.

Pharmaceutical Development

This compound serves as a critical intermediate in synthesizing various pharmaceuticals targeting neurological disorders and cancers. Its structural properties facilitate the development of drugs with improved efficacy and specificity.

Table 2: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Cancer Treatment | Inhibits tumor growth in preclinical models |

| Neurological Disorders | Potential use in drugs targeting CNS conditions |

| Infectious Diseases | Investigated for antiviral properties |

Material Science

In material science, this compound is explored for developing advanced materials due to its unique structural properties. It can be utilized in creating polymers and coatings that require specific chemical functionalities.

Molecular Mechanism of Action

The primary mechanism of action involves binding to specific sites on cytochrome P450 enzymes, disrupting normal metabolic processes. This interaction leads to significant pharmacokinetic changes for co-administered drugs, necessitating careful consideration in therapeutic contexts.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-1h-indazole-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

a. Tert-butyl 6-hydroxyindoline-1-carboxylate (CAS 957204-30-7)

- Molecular Formula: C₁₃H₁₇NO₃

- Molecular Weight : 235.28 g/mol

- Key Features : Indoline backbone with a hydroxyl group at position 6 and a Boc group at position 1.

- Synthesis: Prepared via potassium carbonate-mediated coupling in DMF or catalytic hydrogenation using 5% Pd/C in ethanol, achieving yields >80% .

b. Tert-butyl 4-(hydroxymethyl)imidazole-1-carboxylate (CAS 120277-50-1)

- Molecular Formula : C₉H₁₄N₂O₃

- Molecular Weight : 198.22 g/mol

- Key Features : Imidazole ring with a hydroxymethyl substituent at position 4 and a Boc group at position 1.

- Synthesis : Reported in patents using Pd-mediated coupling or nucleophilic substitution .

- Applications : Intermediate in kinase inhibitor development due to imidazole’s metal-coordinating properties .

c. Tert-butyl 4-hydroxy-3-(hydroxymethyl)-1H-indole-1-carboxylate

- Molecular Formula: C₁₄H₁₇NO₄ (estimated)

- Molecular Weight : ~263.29 g/mol

- Key Features : Indole scaffold with hydroxyl and hydroxymethyl groups, offering dual reactivity for functionalization .

Comparative Analysis

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|

| Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate | C₁₂H₁₄N₂O₃ (est.) | ~234.25 (est.) | ~1.5 | 1 (OH) | 4 (ester, hydroxyl) |

| Tert-butyl 6-hydroxyindoline-1-carboxylate | C₁₃H₁₇NO₃ | 235.28 | 1.16 | 1 (OH) | 3 (ester, hydroxyl) |

| Tert-butyl 4-(hydroxymethyl)imidazole-1-carboxylate | C₉H₁₄N₂O₃ | 198.22 | 1.16 | 1 (OH) | 3 (ester, hydroxyl) |

Notes:

- LogP values (partition coefficient) suggest moderate lipophilicity, favoring membrane permeability .

- Hydrogen bonding capacity (TPSA ~60–70 Ų) correlates with solubility in polar solvents like DMF or ethanol .

Reactivity and Stability

- Acid Sensitivity: Boc groups are cleaved under acidic conditions (e.g., TFA or HCl), releasing CO₂ and tert-butanol . This contrasts with more stable groups like benzyl carbamates.

- Hydroxyl Group Reactivity : The 4-hydroxy substituent in indazole derivatives can undergo alkylation, acylation, or oxidation, enabling diversification into prodrugs or metabolites .

- Safety : Tert-butyl-containing compounds may decompose under strong acids to release flammable isobutylene gas, necessitating caution in storage and handling .

Biological Activity

Tert-butyl 4-hydroxy-1H-indazole-1-carboxylate is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an indazole core, which is known for its diverse biological activities. The presence of the tert-butyl group and the hydroxyl moiety significantly influences its solubility and reactivity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits anticancer properties . In vitro assays have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest, which are critical for inhibiting tumor growth.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15.4 | Induction of apoptosis |

| HeLa | 12.3 | Cell cycle arrest |

Neuroprotective Effects

In addition to anticancer activity, this compound has demonstrated neuroprotective effects in models of neurodegeneration. It has been shown to reduce oxidative stress and inflammation in astrocytes exposed to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. Specifically, it reduces levels of pro-inflammatory cytokines like TNF-α and IL-6.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of β-secretase and acetylcholinesterase, enzymes involved in amyloidogenesis and neurotransmitter breakdown, respectively.

- Cell Signaling Modulation : It modulates key signaling pathways that control cell survival and apoptosis.

- Antioxidant Activity : The hydroxyl group contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative damage.

Study on Cancer Cell Lines

A study published in ACS Omega evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell proliferation, with IC50 values suggesting potent activity against both A549 and HeLa cells .

Neuroprotection Against Aβ Toxicity

In a separate investigation focusing on neuroprotection, researchers treated astrocytes with Aβ peptides alongside varying concentrations of the compound. Results showed that treatment with this compound improved cell viability by approximately 20% compared to untreated controls, highlighting its potential therapeutic application in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 4-hydroxy-1H-indazole-1-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via a multi-step process involving:

- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect reactive sites (e.g., indazole nitrogen) .

- Hydroxylation : Introduction of the hydroxyl group at the 4-position via electrophilic substitution or metal-catalyzed reactions.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: methanol/water) to isolate the product.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR : and NMR to confirm substitution patterns (e.g., hydroxyl proton at δ 9–10 ppm, tert-butyl group at δ 1.2–1.4 ppm) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 265.1).

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

- Methodology :

- X-ray Crystallography : Use SHELXL for structure refinement . Hydrogen bonds (O–H···N/O) are identified using graph-set analysis (e.g., R(8) motifs) .

- Thermal Analysis : DSC/TGA to study stability (decomposition >200°C).

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

- Approach :

- Variable Temperature NMR : Detect dynamic processes (e.g., rotameric equilibria of tert-butyl groups).

- DFT Calculations : Compare experimental shifts with computed values (software: Gaussian) to assign ambiguous signals.

- Cocrystallization : Stabilize conformers for single-crystal analysis .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying pH and temperature?

- Protocol :

- Conditions : Incubate solutions (pH 2–12, 25–60°C) for 24–72 hours.

- Analysis : Monitor degradation via HPLC and identify byproducts (e.g., de-Boc product at m/z 165.0) .

- Table : Example degradation kinetics (pseudo-first-order rate constants):

| pH | Temperature (°C) | k (h) | Half-life (h) |

|---|---|---|---|

| 7.4 | 25 | 0.002 | 346 |

| 7.4 | 40 | 0.015 | 46 |

Q. What computational tools predict the reactivity of this compound in nucleophilic substitutions?

- Tools :

- Molecular Modeling : Spartan or Gaussian for Fukui indices (identify electrophilic sites).

- Docking Studies : AutoDock Vina to simulate interactions with biological targets (e.g., kinase enzymes).

Safety & Handling

Q. What are the critical safety protocols for handling this compound?

- Guidelines :

- Storage : –20°C in airtight containers under nitrogen to prevent hydrolysis .

- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.